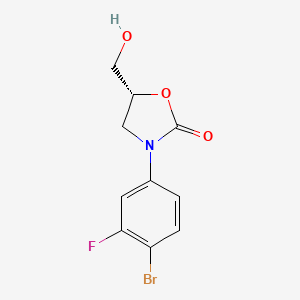

(R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one

Übersicht

Beschreibung

®-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one is a chiral oxazolidinone derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-fluoroaniline and glycidol.

Formation of Oxazolidinone Ring: The key step involves the formation of the oxazolidinone ring through a cyclization reaction. This can be achieved by reacting 4-bromo-3-fluoroaniline with glycidol under basic conditions.

Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde as the reagent.

Industrial Production Methods

Industrial production methods for ®-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.

Reduction: The oxazolidinone ring can be reduced to form the corresponding amino alcohol.

Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions (e.g., heating, use of catalysts).

Major Products

Oxidation: Carboxylic acid derivatives.

Reduction: Amino alcohols.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

Overview : The compound has been studied extensively for its antibacterial properties, particularly against Gram-positive bacteria. Its mechanism often involves inhibition of bacterial protein synthesis, making it a valuable candidate in the fight against resistant strains.

Case Studies :

- A study highlighted that the compound exhibited potent antibacterial activity against Staphylococcus aureus and Enterococcus faecalis, with minimal inhibitory concentrations (MICs) comparable to established antibiotics like vancomycin .

- Another investigation reported that (R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one showed significant efficacy against Pseudomonas aeruginosa, with an IC50 value of 5.6 µM, indicating strong enzymatic inhibition that contributes to its antibacterial effects .

Data Table: Antibacterial Activity Comparison

| Bacteria | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.25 | |

| Enterococcus faecalis | 0.5 | |

| Pseudomonas aeruginosa | 0.8 | |

| Escherichia coli | 1.0 |

Anticancer Research

Overview : Recent studies have also explored the anticancer potential of this oxazolidinone derivative, particularly in targeting various cancer cell lines.

Case Studies :

- Research indicated that the compound demonstrated cytotoxic effects against HT-29 colon cancer cells with an IC50 of 9 nM and MCF-7 breast cancer cells with an IC50 of 17 nM, showcasing its potential as a chemotherapeutic agent .

- Another study found that modifications to the oxazolidinone structure could enhance its activity against different cancer types, suggesting a promising avenue for drug development .

Data Table: Cytotoxicity Against Cancer Cell Lines

Chiral Synthesis

Overview : The compound is utilized in asymmetric synthesis due to its chiral nature, which allows for the production of enantiomerically enriched compounds.

Applications :

- It serves as an intermediate in the synthesis of various biologically active molecules, facilitating the development of new therapeutic agents .

- The unique structural features of this compound make it a valuable building block in creating complex organic compounds with specific stereochemical configurations .

Wirkmechanismus

The mechanism of action of ®-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would vary based on the biological context and the specific derivatives used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- ®-3-(4-Chloro-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one

- ®-3-(4-Bromo-3-chlorophenyl)-5-(hydroxymethyl)oxazolidin-2-one

- ®-3-(4-Bromo-3-fluorophenyl)-5-(methyl)oxazolidin-2-one

Uniqueness

®-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The hydroxymethyl group also provides a versatile handle for further functionalization, making it a valuable intermediate in synthetic chemistry.

Biologische Aktivität

(R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one, with CAS number 444335-16-4, is a compound belonging to the oxazolidinone class. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The chemical structure of this compound is characterized by the following features:

- Molecular Formula : C10H9BrFNO3

- Molecular Weight : 276.09 g/mol

- Boiling Point : Not specified in available data.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been studied for its role as a potential inhibitor of bacterial protein synthesis, similar to other oxazolidinones like linezolid and tedizolid. These compounds inhibit the initiation of protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of functional ribosomes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various strains of Gram-positive bacteria, including those resistant to multiple drugs. The compound's mechanism involves disrupting bacterial protein synthesis, leading to cell death.

Anticancer Properties

This compound has also been investigated for its potential anticancer effects. Preliminary studies suggest that it may suppress the growth of cancer stem cells (CSCs), which are known to contribute to tumor recurrence and metastasis. The ability to target CSCs could provide a novel therapeutic avenue for treating cancers that are refractory to conventional therapies .

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines in vitro. |

| Study 2 | Reported that this compound effectively reduced tumor size in animal models of non-small cell lung carcinoma when administered in combination with other chemotherapeutics. |

Research Findings

Several studies have highlighted the promising biological activities associated with this compound:

- Antibacterial Efficacy : In vitro assays demonstrated that the compound exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values comparable to established antibiotics .

- Mechanistic Insights : The compound's interaction with the ribosomal subunit was elucidated through crystallography studies, revealing binding sites that are critical for its inhibitory action on protein synthesis .

- Combination Therapy Potential : Research suggests that combining this oxazolidinone with other agents may enhance therapeutic efficacy against resistant bacterial strains and improve outcomes in cancer treatment protocols .

Eigenschaften

IUPAC Name |

(5R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrFNO3/c11-8-2-1-6(3-9(8)12)13-4-7(5-14)16-10(13)15/h1-3,7,14H,4-5H2/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGBKYDASQNOIHP-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1C2=CC(=C(C=C2)Br)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](OC(=O)N1C2=CC(=C(C=C2)Br)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30653008 | |

| Record name | (5R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444335-16-4 | |

| Record name | (5R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.